

Semotiadil racemate fumarate chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Semotiadil racemate fumarate*

Cat. No.: *B1662754*

[Get Quote](#)

Semotiadil Racemate Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semotiadil racemate fumarate is a benzothiazine derivative that acts as a calcium channel antagonist, specifically targeting voltage-dependent L-type calcium channels.^{[1][2]} This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental methodologies. The information presented is intended to support research and development activities involving this compound.

Chemical Structure and Properties

Semotiadil racemate fumarate is the fumaric acid salt of the racemic mixture of semotiadil.^[3]

The core structure consists of a benzothiazine ring system.^[4]

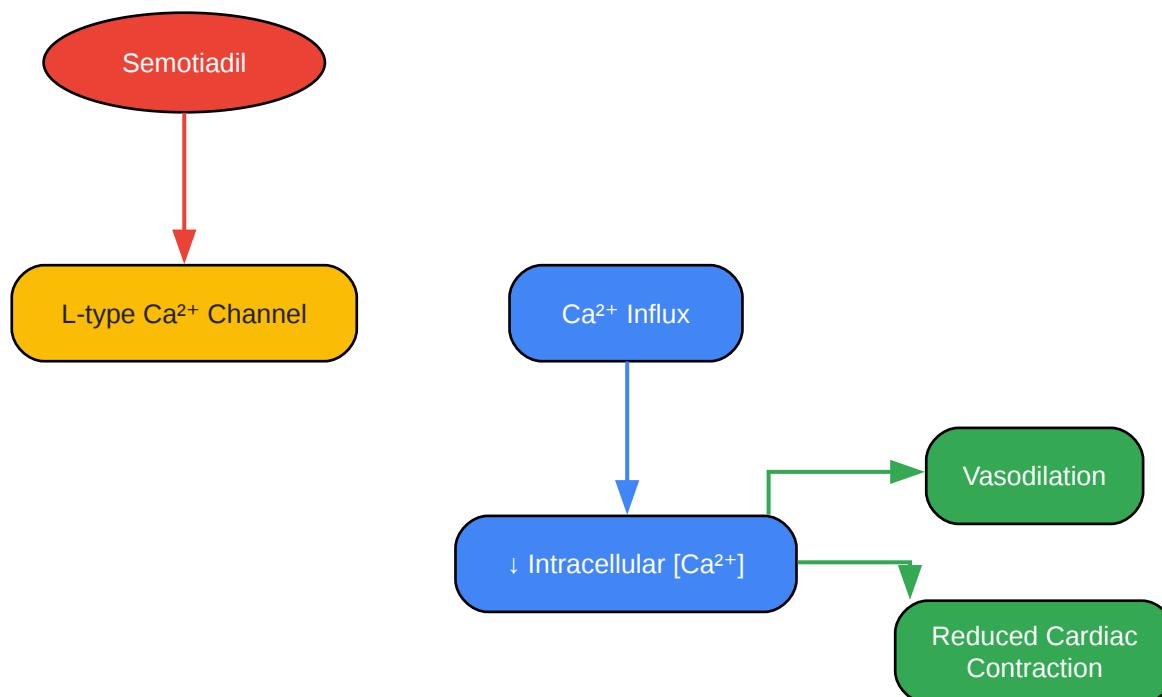
Chemical Structure:

(Image of the chemical structure of Semotiadil racemate fumarate would be placed here if image generation were possible.)

IUPAC Name: 2-[2-[3-[2-(1,3-benzodioxol-5-yloxy)ethyl-methylamino]propoxy]-5-methoxyphenyl]-4-methyl-1,4-benzothiazin-3-one;(E)-but-2-enedioic acid[3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of semotiadil racemate fumarate.


Property	Value	Reference(s)
Molecular Formula	C ₃₃ H ₃₆ N ₂ O ₁₀ S	[3]
Molecular Weight	652.7 g/mol	[3]
CAS Number	123388-25-0	[3]
Melting Point	131-133 °C	[5][6]
Solubility	Soluble in DMSO and Ethanol	[5][6]
pKa	Not available	
Appearance	Crystalline solid	[3]

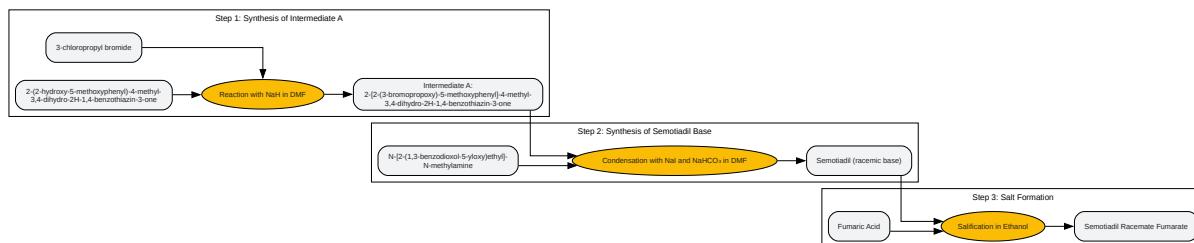
Mechanism of Action

Semotiadil is a calcium antagonist that primarily functions by blocking voltage-dependent L-type calcium channels.[1][2] This inhibition reduces the influx of extracellular calcium ions into smooth muscle and cardiac muscle cells. The decreased intracellular calcium concentration leads to vasodilation and a reduction in cardiac contractility, which are the bases for its antihypertensive and antianginal effects.[1][2]

Signaling Pathway

The primary signaling pathway affected by semotiadil is the calcium signaling cascade in excitable cells. By blocking L-type calcium channels, semotiadil directly interferes with the influx of calcium ions that is essential for cellular processes such as muscle contraction and neurotransmitter release.

[Click to download full resolution via product page](#)


Caption: Signaling pathway of Semotiadil.

Experimental Protocols

This section outlines generalized experimental protocols relevant to the study of semotiadil racemate fumarate. These are based on established methodologies and should be adapted and optimized for specific experimental conditions.

Synthesis of Semotiadil Fumarate

A potential synthetic route for semotiadil involves a multi-step process. The following is a descriptive summary and not a detailed, validated protocol.

[Click to download full resolution via product page](#)

Caption: General synthetic workflow for Semotiadil Fumarate.

Note: Detailed protocols for the synthesis of the starting materials, 2-(2-hydroxy-5-methoxyphenyl)-4-methyl-3,4-dihydro-2H-1,4-benzothiazin-3-one and N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methylamine, would be required and can be found in relevant chemical synthesis literature.[7][8]

Purification by Recrystallization

Objective: To purify crude semotiadil racemate fumarate.

Materials:

- Crude semotiadil racemate fumarate
- Ethanol (reagent grade)
- Heating mantle with magnetic stirrer

- Erlenmeyer flask
- Buchner funnel and filter paper
- Vacuum flask and vacuum source

Procedure:

- Dissolve the crude semotiadil racemate fumarate in a minimal amount of hot ethanol in an Erlenmeyer flask with stirring.
- Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
- Further cool the flask in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity and concentration of semotiadil racemate fumarate. The following is a general method and should be validated for specific applications.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size)

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.

General Procedure:

- Prepare a standard stock solution of semotiadil racemate fumarate of known concentration in a suitable solvent (e.g., mobile phase).
- Prepare serial dilutions of the stock solution to create a calibration curve.
- Prepare the sample solution by dissolving the test material in the mobile phase.
- Set the HPLC parameters:
 - Flow rate: e.g., 1.0 mL/min
 - Injection volume: e.g., 20 µL
 - UV detection wavelength: To be determined by UV-Vis spectroscopy (a wavelength around the absorbance maximum of the compound).
- Inject the standards and the sample solution.
- Quantify the amount of semotiadil racemate fumarate in the sample by comparing its peak area to the calibration curve.

In Vitro Assay: Measurement of Intracellular Calcium Concentration

Objective: To assess the effect of semotiadil on intracellular calcium levels in response to a stimulus.

Materials:

- Cultured cells (e.g., smooth muscle cells, cardiomyocytes)
- Fluorescent calcium indicator dye (e.g., Fura-2 AM)
- Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
- Depolarizing agent (e.g., high potassium solution)
- Fluorescence microscope or plate reader

Procedure:

- Culture cells to an appropriate confluence on glass coverslips or in a multi-well plate.
- Load the cells with Fura-2 AM according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.
- Wash the cells to remove excess dye.
- Incubate the cells with varying concentrations of semotiadil racemate fumarate or vehicle control for a predetermined time.
- Measure the baseline fluorescence at dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
- Stimulate the cells with a depolarizing agent (e.g., by adding a high potassium solution) to open L-type calcium channels.
- Record the change in fluorescence intensity over time.
- Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative change in intracellular calcium concentration.

In Vitro Assay: Muscle Contraction Assay

Objective: To measure the effect of semotiadil on the contractile force of isolated muscle tissue.

Materials:

- Isolated muscle tissue (e.g., aortic rings, papillary muscle)
- Organ bath system with force transducer
- Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ and maintained at 37°C.
- Stimulating agent (e.g., phenylephrine for vascular smooth muscle, electrical stimulation for cardiac muscle)

Procedure:

- Mount the isolated muscle tissue in the organ bath under a resting tension.
- Allow the tissue to equilibrate for at least 60 minutes, with periodic washing with fresh physiological salt solution.
- Induce a stable contraction using a stimulating agent.
- Once a stable contraction is achieved, add cumulative concentrations of semotiadil racemate fumarate to the bath and record the change in contractile force.
- Calculate the concentration-response curve to determine the potency of semotiadil in relaxing the muscle tissue.

Conclusion

Semotiadil racemate fumarate is a calcium channel antagonist with potential therapeutic applications in cardiovascular diseases. This guide provides foundational technical information to aid researchers in their investigations of this compound. The provided methodologies offer a starting point for synthesis, purification, analysis, and in vitro evaluation. Further optimization and validation of these protocols are essential for robust and reproducible scientific outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Contribution of Calcium Channel Subtypes to the Intracellular Calcium Signal in Sensory Neurons: The Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of semotiadil fumarate, a novel Ca²⁺ antagonist, on cytosolic Ca²⁺ level and force of contraction in porcine coronary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. news-medical.net [news-medical.net]

- 5. Multiwavelength method for measuring concentration of free cytosolic calcium using the fluorescent probe indo-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel benzothiazine Ca²⁺ channel antagonist, semotiadil, inhibits cardiac L-type Ca²⁺ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine | 15205-27-3 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [Semotiadil racemate fumarate chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662754#semotiadil-racemate-fumarate-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com